molecular formula C23H26N2O5S B2599683 1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-74-7

1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2599683
CAS No.: 900011-74-7
M. Wt: 442.53
InChI Key: SXSWZSIVTZCSPB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Materials Development

In the field of materials science, derivatives similar to the target compound have been investigated for their electrochromic properties. For instance, polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives, akin to the structure of interest, have been synthesized. These materials, characterized by their ability to switch colors upon electrical stimulation, demonstrate promising applications in near-infrared (NIR) electrochromic devices due to their high coloration efficiency, fast response time, and significant change in transmittance in the NIR region (Zhao et al., 2014).

Antidepressant Activity Exploration

In pharmacological research, compounds structurally related to 1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their antidepressant activities. For example, the synthesis of 3,5-diphenyl-2-pyrazoline derivatives has been conducted, showing reduced immobility times in animal models, indicative of potential antidepressant effects. This suggests that derivatives of the target compound may hold promise as candidates for antidepressant drug development (Palaska et al., 2001).

Antibacterial Agent Synthesis

Research into novel antibacterial agents has also seen the utilization of structures similar to this compound. New heterocyclic compounds containing sulfonamido moieties have been synthesized, demonstrating high antibacterial activities. This highlights the compound's relevance in the development of new antibacterial agents that could address the growing concern of antibiotic resistance (Azab et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Further extending its application in medicinal chemistry, the synthesis and evaluation of pyrazole, isoxazole, and various other heterocyclic derivatives bearing an aryl sulfonate moiety have been conducted. These compounds were assessed for their antimicrobial and anti-inflammatory activities, showcasing the potential of the core structure in the development of new therapeutic agents (Kendre et al., 2015).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-16-14-18(8-10-20(16)28-2)31(26,27)25-13-12-24-11-5-6-19(24)23(25)17-7-9-21(29-3)22(15-17)30-4/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWZSIVTZCSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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